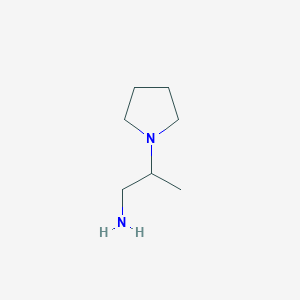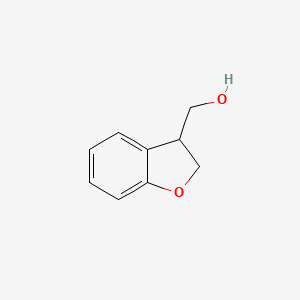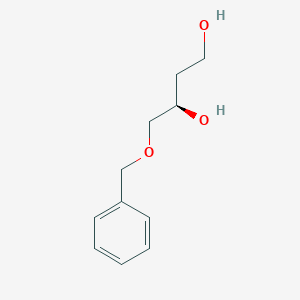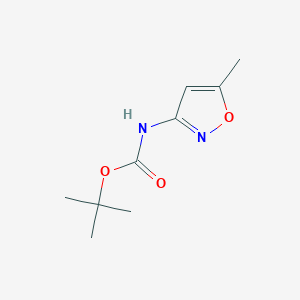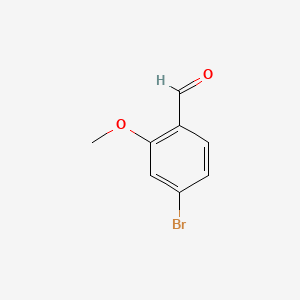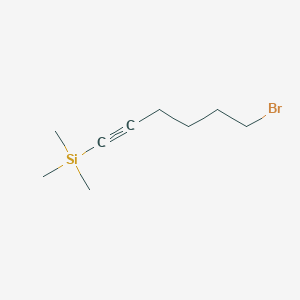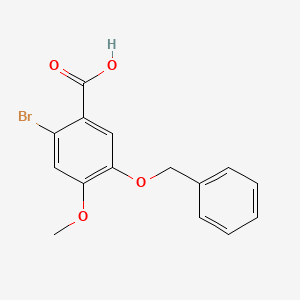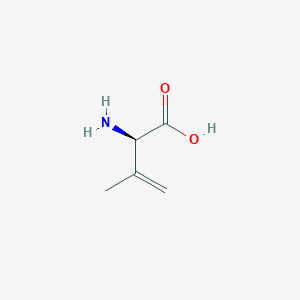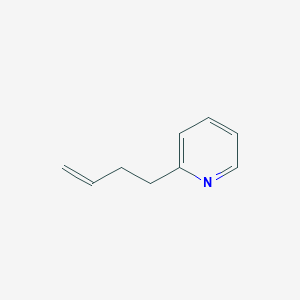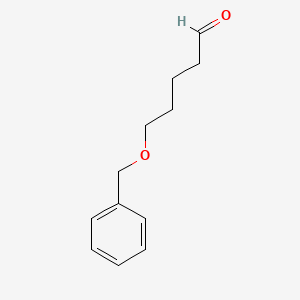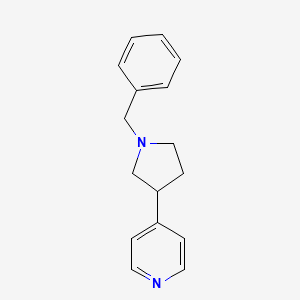
4-(1-Benzylpyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Benzylpyrrolidin-3-yl)pyridine is a compound that can be associated with a class of heterocyclic organic compounds containing a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom, while the pyrrolidine ring is a five-membered saturated ring. The benzyl group attached to the pyrrolidine ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a stereoselective approach to synthesize 3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines has been described, which could be relevant to the synthesis of 4-(1-Benzylpyrrolidin-3-yl)pyridine . The synthesis involves alkylation of chiral 4-alkyloxymethyl- or silyloxymethylpyrrolidin-2-ones, followed by conversion to the corresponding pyrrolidines. This method shows good yield and total stereoselection, which is crucial for the synthesis of stereochemically pure compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(1-Benzylpyrrolidin-3-yl)pyridine has been determined using X-ray diffraction methods . These studies provide detailed information on the geometric parameters of the molecules, which can be optimized using density functional theory (DFT). The crystal structures reported for related compounds show that they crystallize in different space groups, indicating that the molecular structure can significantly influence the crystalline form of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with pyridine and pyrrolidine rings can be studied through various reactions. For example, the 1,3-dipolar addition reaction has been used to synthesize pyrroline and pyrrolidine derivatives from azirines . These reactions can lead to a variety of products, depending on the conditions and the substituents present on the rings. The reactivity of the pyridine nitrogen can also be altered through protonation, as seen in the study of imines in neutral and protonated forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like 4-(1-Benzylpyrrolidin-3-yl)pyridine can be predicted using computational methods such as DFT and time-dependent DFT (TD-DFT) . These methods can provide insights into vibrational wavenumbers, chemical shifts, molecular electrostatic potential, and frontier molecular orbitals. Additionally, the antimicrobial activity and molecular docking studies can be performed to assess the biological relevance of these compounds . The luminescence properties of related compounds have also been investigated, which could be relevant for the optical properties of 4-(1-Benzylpyrrolidin-3-yl)pyridine .
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
- The study of analogs of 4-benzoylpyridine, similar to 4-(1-Benzylpyrrolidin-3-yl)pyridine, provided insights into their crystal structure and spectroscopic properties. These compounds were explored using various spectroscopic methods, quantum chemical calculations, and X-ray crystallography, revealing detailed information about their electronic structure and intermolecular interactions (Kolev et al., 2009).
Coordination Chemistry
- Derivatives of pyridine, closely related to 4-(1-Benzylpyrrolidin-3-yl)pyridine, have been used in coordination chemistry, particularly in the synthesis of luminescent lanthanide compounds and iron complexes. These compounds exhibit interesting properties like thermal and photochemical spin-state transitions, which are significant in biological sensing and other applications (Halcrow, 2005).
Synthesis and Quantum Calculations
- The synthesis of pyridine derivatives and their quantum calculations have been a focus of study. This includes the synthesis of thiazoles and thiadiazole derivatives via pyridinylthioureas, providing insights into the molecular structure and potential applications of these compounds (Dawood et al., 2013).
Novel Terpyridine-Skeleton Molecule Derivants
- Research on novel terpyridine-skeleton molecules, which include structures similar to 4-(1-Benzylpyrrolidin-3-yl)pyridine, highlighted their potential in inhibiting tumor growth and metastasis. These molecules target topoisomerases and show promise in cancer treatment (Kwon et al., 2015).
Corrosion Inhibition
- Pyridinyl substituted compounds have been studied for their role in corrosion inhibition. This research is significant for understanding how these compounds interact with metal surfaces and protect them in corrosive environments (Murmu et al., 2019).
properties
IUPAC Name |
4-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAMRAMUWHMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpyrrolidin-3-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

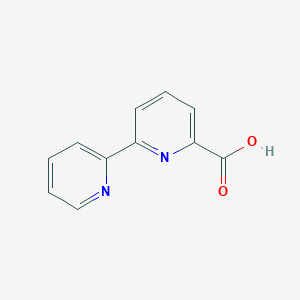
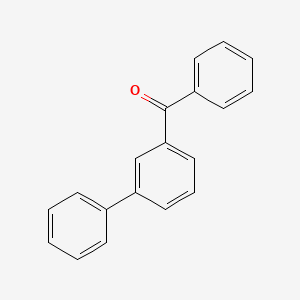
![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
dimethyl-](/img/structure/B1278846.png)
